molecular formula C20H25N5O3 B2754821 2-methyl-6-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidine-1-carbonyl}-2,3-dihydropyridazin-3-one CAS No. 2320381-57-3

2-methyl-6-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidine-1-carbonyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2754821
CAS No.: 2320381-57-3
M. Wt: 383.452
InChI Key: HHMDIMZPGVWVIB-UHFFFAOYSA-N
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Description

2-methyl-6-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidine-1-carbonyl}-2,3-dihydropyridazin-3-one is a complex organic compound with a unique structure that combines several heterocyclic systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidine-1-carbonyl}-2,3-dihydropyridazin-3-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core heterocyclic structures, followed by the introduction of functional groups through various organic reactions. Common reagents used in these steps include acids, bases, and catalysts that facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting the most efficient catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidine-1-carbonyl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-methyl-6-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidine-1-carbonyl}-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-6-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidine-1-carbonyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-methyl-6-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidine-1-carbonyl}-2,3-dihydropyridazin-3-one stands out due to its unique combination of heterocyclic systems and functional groups. This structural complexity may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methyl-6-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidine-1-carbonyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-24-19(26)7-6-17(23-24)20(27)25-10-8-14(9-11-25)13-28-18-12-15-4-2-3-5-16(15)21-22-18/h6-7,12,14H,2-5,8-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMDIMZPGVWVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)COC3=NN=C4CCCCC4=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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